Melanoma-associated antigen C1, also known as MAGE-C1, is a member of the cancer/testis antigen family. These antigens are typically expressed in the testis and various tumors, including melanoma. MAGE-C1 is particularly significant due to its role in immune recognition and potential applications in cancer immunotherapy. The identification of MAGE-C1 as a target for immune responses has led to its investigation as a candidate for therapeutic vaccines.
MAGE-C1 was first identified through serological analysis of human tumors, specifically in melanoma patients. Its expression is primarily restricted to malignant tissues and the germ cells of the testis, making it a promising target for immunotherapeutic strategies aimed at eliciting T-cell responses against cancer cells while sparing normal tissues.
MAGE-C1 belongs to the MAGE family, classified into two main subgroups: subgroup I (which includes MAGE-C1) and subgroup II. Subgroup I is characterized by its expression in cancer/testis tissues, while subgroup II encompasses other antigens with different expression patterns. MAGE antigens are further categorized based on their sequence homology and functional roles in tumor biology.
The synthesis of MAGE-C1 involves recombinant DNA technology, where the gene encoding the antigen is cloned into expression vectors. This process typically employs bacterial or mammalian cell systems for protein production.
MAGE-C1 has a well-defined structure that includes several conserved domains characteristic of the MAGE family. The antigen typically consists of approximately 200 amino acids and contains a MAGE homology domain that is crucial for its immunogenic properties.
Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional conformation of MAGE-C1, revealing key regions that interact with immune receptors.
MAGE-C1 acts primarily by eliciting an immune response through its presentation on major histocompatibility complex molecules on tumor cells. This process involves:
Studies have shown that patients with melanoma expressing MAGE-C1 exhibit specific T-cell responses, indicating that this antigen can successfully stimulate anti-tumor immunity.
MAGE-C1 is a soluble protein under physiological conditions, with a molecular weight of approximately 23 kDa. It exhibits stability across a range of pH levels but may denature under extreme conditions.
MAGE-C1 has significant potential in various scientific applications:
The Melanoma-Associated Antigen C1 (MAGE-C1), also designated CT7 or CT7.1, is encoded by the MAGEC1 gene located at chromosomal position Xq27.2. This gene spans four exons and is part of the type I MAGE family (CT-X-MAGE), characterized by their exclusive location on the X chromosome and restricted expression pattern [1] [9]. Phylogenetically, MAGE-C1 clusters with MAGE-C2 and MAGE-C3, sharing a conserved MAGE homology domain (MHD) of ~200 amino acids that facilitates protein-protein interactions [9]. Unlike autosomal MAGE proteins (type II), which exhibit broad tissue expression, MAGE-C1 evolved under distinct selective pressures to function primarily in germline development. Its aberrant re-expression in cancers represents a neoplastic recapitulation of germline biology [3].
Table 1: Genomic and Phylogenetic Features of MAGE-C1
Feature | Detail |
---|---|
Chromosomal Location | Xq27.2 |
Exon Count | 4 |
Protein Length | 1,142 amino acids |
MAGE Homology Domain | Amino acids 915–1082 |
Phylogenetic Subgroup | Type I (CT-X-MAGE), MAGE-C subfamily |
Germline Expression | Testis-specific (immune-privileged site) |
The immunogenic peptide MAGE-C1 (959-968), with the amino acid sequence ILFGISLREV, is a human leukocyte antigen (HLA)-A2-restricted epitope. Structural analyses reveal that this decamer peptide anchors to the HLA-A2 binding groove via residues Leu² (P2) and Val¹⁰ (P10), while Arg⁸ (P8) and Glu⁹ (P9) mediate T-cell receptor (TCR) engagement [3] [9]. The epitope’s solvent-exposed central residues (positions 4–7: GISL) enable direct TCR contact, governing immunogenicity. Proteasomal degradation regulates epitope availability: Inhibition (e.g., by MG132) induces MAGE-C1 accumulation in detergent-insoluble fractions and centrosomal aggregation, impairing antigen processing [7]. Functionally, this epitope is naturally processed and presented by tumor cells, as confirmed by CD8⁺ T-cell recognition of HLA-A2⁺/MAGE-C1⁺ myeloma and melanoma lines [3].
Table 2: Biochemical and Immunogenic Properties of MAGE-C1 (959-968)
Property | Characteristic |
---|---|
Epitope Sequence | ILFGISLREV |
HLA Restriction | HLA-A*0201 |
Anchor Residues | Leu² (P2), Val¹⁰ (P10) |
TCR Contact Sites | Arg⁸ (P8), Glu⁹ (P9) |
Proteasomal Regulation | Inhibitors induce centrosomal aggregation and insolubility |
Immunogenicity | Elicits CD8⁺ T-cell responses in vitro and in vivo |
MAGE-C1 exhibits rigorously restricted expression in normal tissues, confined to immune-privileged germ cells in the testis (RPKM: 5.4). In malignancy, it is aberrantly upregulated in 70–86% of multiple myelomas, 35–65% of melanomas, and 20–40% of colorectal, breast, and ovarian carcinomas [1] [3] [10]. Meta-analyses of tumor datasets reveal that MAGE-C1 expression correlates with advanced disease stages and proliferative indices. For example:
Table 3: MAGE-C1 Expression Across Cancer Types
Tissue Type | Expression Frequency | Clinical Association |
---|---|---|
Normal Testis | 100% (physiological) | N/A |
Multiple Myeloma | 70–86% | Reduced overall survival (HR: 2.3; p = 0.004) |
Melanoma | 35–65% | Advanced stage, high Ki-67 index |
Colorectal Cancer | 20–40% | Metastasis, poor prognosis (HR: 1.9; p = 0.006) |
Breast Cancer | 25–30% | Triple-negative subtype, reduced recurrence-free survival |
MAGE-C1 silencing in somatic tissues is governed by promoter hypermethylation. In cancers, genome-wide demethylation triggers derepression: The MAGEC1 promoter exhibits 65–80% lower methylation in tumors compared to normal tissue (p < 0.0001) [5] [8]. Demethylating agents like 5-aza-2′-deoxycytidine induce robust MAGE-C1 upregulation:
Table 4: Epigenetic Modulation of MAGE-C1 in Cancers
Regulatory Mechanism | Effect on MAGE-C1 | Functional Consequence |
---|---|---|
Promoter Hypermethylation (Normal Tissue) | Silenced | N/A |
Promoter Hypomethylation (Tumors) | Upregulated (65–80% demethylation) | Oncogenic activation |
5-aza-2′-deoxycytidine Treatment | 8.2–12.5-fold mRNA upregulation | Enhanced tumor survival, apoptosis resistance |
Downstream Targets | TRIM28/AMPKα1, p53 degradation | mTOR activation, loss of cell-cycle control |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8